4-Iodo-1-methyl-1H-1,2,3-triazole
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Overview
Description
4-Iodo-1-methyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C₃H₄IN₃ and a molecular weight of 208.99 g/mol . It is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry .
Mechanism of Action
Target of Action
Triazole derivatives have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
1,2,3-triazoles are known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that 4-Iodo-1-methyl-1H-1,2,3-triazole might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that triazole derivatives have been reported to exhibit a variety of biological activities, implying that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
Triazoles are known to bind in the biological system with a variety of enzymes and receptors, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-1H-1,2,3-triazole typically involves a copper-catalyzed 1,3-dipolar cycloaddition reaction. This reaction is carried out without nitrogen protection and in a mixture of acetonitrile (MeCN) and water (H₂O). Another method involves the use of calcium carbide as a source of acetylene, which is then reacted with iodine to form the desired triazole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl triazoles .
Scientific Research Applications
4-Iodo-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimicrobial agents due to its ability to bind with various enzymes and receptors.
Materials Science: The compound is involved in the development of new organic materials and compounds, particularly in alkyne activation reactions.
Synthetic Chemistry: It serves as a building block for the synthesis of structurally complex molecules, such as 1,3-disubstituted 4-iodoisoquinolines.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-1,2,3-triazole: Similar in structure but lacks the methyl group at the 1-position.
4,5-Diiodo-1H-1,2,3-triazole: Contains an additional iodine atom at the 5-position.
Uniqueness
4-Iodo-1-methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-1-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-2-3(4)5-6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPPAALOLZNNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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